
4-Chlor-N-(4-Hydroxyphenyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a compound with the molecular formula C12H10ClNO3S . It is synthesized by the reaction of benzene sulfonyl chloride with para-aminophenol . This compound is of interest as a precursor to biologically active sulfur-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide involves the reaction of benzene sulfonyl chloride with para-aminophenol . This reaction is of interest in the production of biologically active sulfur-containing heterocyclic compounds .Molecular Structure Analysis
The molecular structure of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is stabilized by N—H…O and O—H…O hydrogen bonds . The molecular formula is C12H10ClNO3S .Chemical Reactions Analysis
The title compound, C12H11NO3S, is synthesized by the reaction of benzene sulfonyl chloride with para-aminophenol . This reaction is of interest as it leads to the formation of biologically active sulfur-containing heterocyclic compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.73 g/mol . It is available as a white powder . The compound has limited solubility .Wirkmechanismus
Target of Action
The primary target of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in conditions of hypoxia .
Mode of Action
4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide acts as an inhibitor of CA IX . By binding to this enzyme, it prevents its normal function, which is to catalyze the reversible hydration of carbon dioxide . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis . This is the primary metabolic pathway used by tumor cells to produce energy in hypoxic conditions . By disrupting this pathway, the compound can hinder the growth and proliferation of tumor cells .
Result of Action
The result of the action of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a significant reduction in tumor cell proliferation . In particular, it has been shown to have a high selectivity against breast cancer cell lines . Additionally, it has been found to induce apoptosis in certain cancer cell lines .
Action Environment
The action of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is influenced by the tumor microenvironment. The hypoxic conditions in solid tumors lead to the overexpression of CA IX, making these tumors particularly susceptible to the action of this compound . Other environmental factors, such as pH and the presence of other metabolites, may also influence its efficacy and stability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is its potential use as an anticancer agent. 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide exhibits significant cytotoxicity against various cancer cell lines and has been shown to inhibit the growth of tumor xenografts in animal models. However, one of the limitations of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide. One potential direction is the development of new analogs of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide that exhibit improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide in more detail, with a focus on its interaction with carbonic anhydrase IX. Finally, the potential use of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide in combination with other anticancer agents should be explored, as this may lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxyaniline in the presence of a base such as triethylamine. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Benzolsulfonamid-Derivate, einschließlich 4-Chlor-N-(4-Hydroxyphenyl)benzolsulfonamid, wurden auf ihr Potenzial als Antikrebsmittel untersucht . Diese Verbindungen können die Carboanhydrase IX hemmen, ein Gen, das in vielen soliden Tumoren überexprimiert wird. Diese Hemmung könnte ein nützliches Ziel für die Entdeckung neuer antiproliferativer Wirkstoffe sein .
Antibakterielle Mittel
Benzolsulfonamid-Derivate wurden auch auf ihre antimikrobiellen Eigenschaften untersucht . Die Fähigkeit dieser Verbindungen, bestimmte Enzyme zu hemmen, macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe .
Hemmer der Carboanhydrase IX
Die Derivate von this compound haben signifikante inhibitorische Wirkungen gegen die Carboanhydrase IX gezeigt . Dieses Enzym spielt eine entscheidende Rolle im Stoffwechsel von Tumorzellen und ist daher ein vielversprechendes Ziel für die Krebstherapie .
Apoptoseinduktoren
Einige Derivate von this compound induzieren in bestimmten Krebszelllinien Apoptose . Diese Eigenschaft könnte für die Entwicklung neuer Krebstherapien genutzt werden .
Hybride Antibiotika
Verbindungen, die die Wirkung von zwei oder mehr Wirkstoffen kombinieren, stellen eine vielversprechende antibakterielle therapeutische Strategie dar . N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzolsulfonamid-Derivate, die Thiazol- und Sulfonamidgruppen kombinieren, haben antibakterielle Aktivität gezeigt
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGMZVNWOEDPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

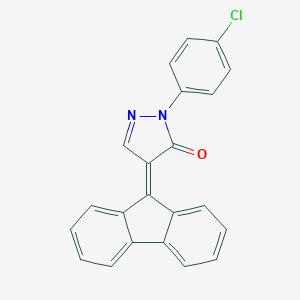

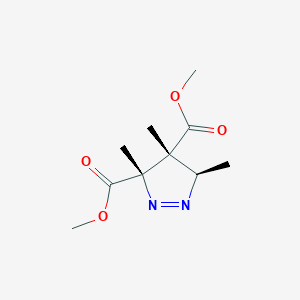
![1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9'-(9'H)-fluorene]](/img/structure/B375300.png)
![2-phenyl-5,5a,7a,8-tetrahydro-1H-5,8-ethenocyclobuta[d][1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B375301.png)
![methyl 3-(bromomethyl)-1-(4-chlorophenyl)-2-cyanospiro[pyrazolidine-5,9'-(9'H)-fluorene]-4-carboxylate](/img/structure/B375302.png)
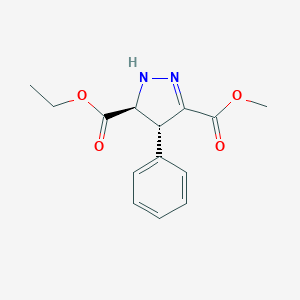
![Phenyl-(3-phenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-en-5-yl)diazene](/img/structure/B375304.png)
![spiro(3,4-diazatricyclo[5.2.1.0~2,6~]deca[3,8]diene-5,9'-[9'H]-fluorene)](/img/structure/B375305.png)
![Ethyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B375313.png)
![3,4,5-trimethoxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B375314.png)
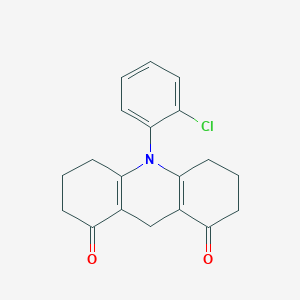
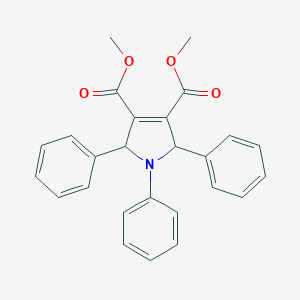
![5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene](/img/structure/B375318.png)